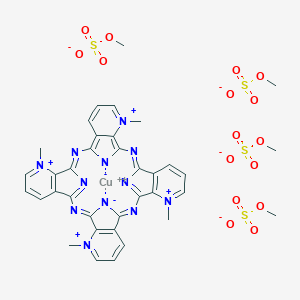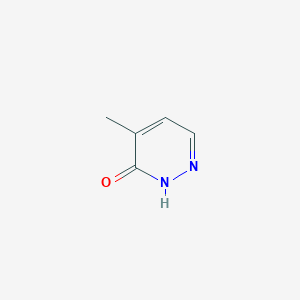
4-Methylpyridazin-3(2H)-one
説明
“4-Methylpyridazin-3(2H)-one” is a chemical compound with a pyridazine core . Pyridazine is an aromatic, heterocyclic, organic compound with a six-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazines, including “4-Methylpyridazin-3(2H)-one”, has been achieved through various methods. One approach involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
Molecular Structure Analysis
The molecular structure of “4-Methylpyridazin-3(2H)-one” is based on a pyridazine core, which is a six-membered ring with two adjacent nitrogen atoms . The compound also contains a methyl group attached to the fourth carbon in the ring .
Chemical Reactions Analysis
The chemical reactions involving “4-Methylpyridazin-3(2H)-one” are diverse. For instance, it can undergo a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones, enabling an efficient synthesis of a series of 1,6-dihydropyridazines . It can also participate in a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones, providing a variety of trisubstituted pyridazines .
Physical And Chemical Properties Analysis
“4-Methylpyridazin-3(2H)-one” is a clear yellow liquid with a boiling point of 98-100 °C/11 mmHg (lit.), a density of 1.06 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.521 (lit.) .
科学的研究の応用
Antitumor Activity
4-Methylpyridazin-3(2H)-one: derivatives have been explored for their potential as antitumor agents . These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives with sulfonyl groups have demonstrated moderate to significant antiproliferative activity . The introduction of such functional groups could enhance the compound’s ability to interfere with cancer cell growth and metastasis.
Drug Synthesis Intermediates
The compound serves as an intermediate in the synthesis of other complex molecules. It’s particularly useful in the preparation of antidiabetic agents like Glimepiride . The versatility of 4-Methylpyridazin-3(2H)-one in forming various derivatives makes it a valuable asset in medicinal chemistry.
Molecular Docking Studies
In the realm of computational chemistry, 4-Methylpyridazin-3(2H)-one and its derivatives are used in molecular docking studies. These studies help predict the orientation of a molecule when bound to a protein, which is crucial for understanding drug-receptor interactions and designing new drugs .
Molecular Dynamics Simulations
Related to molecular docking, molecular dynamics (MD) simulations involving 4-Methylpyridazin-3(2H)-one derivatives provide insights into the stability and behavior of these compounds when interacting with biological receptors . MD simulations are essential for predicting the efficacy and potential side effects of new therapeutic agents.
Heterocyclic Chemistry Research
As a heterocyclic compound, 4-Methylpyridazin-3(2H)-one is significant in the study of heterocyclic chemistry. It’s used to understand the properties and reactions of pyridazines, which are important in developing pharmaceuticals, agrochemicals, and functional materials.
Synthesis of Functionalized Pyridazines
4-Methylpyridazin-3(2H)-one: is involved in the synthesis of functionalized pyridazines, which have applications in various fields, including organic electronics and materials science. The methods for synthesizing these compounds often involve regioselective reactions and can lead to products with unique electronic and photophysical properties .
将来の方向性
The future directions of “4-Methylpyridazin-3(2H)-one” could involve its use in the synthesis of novel compounds for various applications. For instance, pyridazine derivatives have been used in the preparation of novel compounds structurally related to bipyridine cardiotonics . Additionally, pyridazine-based materials have been used in the development of high-performance OLEDs .
作用機序
Target of Action
Pyridazine derivatives, which include 4-methylpyridazin-3(2h)-one, are known to interact with various biological targets due to their aromatic and heterocyclic structure .
Mode of Action
It’s known that pyridazine compounds can participate in various chemical reactions, such as lewis acid-mediated inverse electron demand diels-alder reactions . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.
Biochemical Pathways
Pyridazine compounds, in general, are known to be involved in a variety of chemical reactions, which could potentially influence multiple biochemical pathways .
Result of Action
Pyridazine compounds are known to exhibit a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .
特性
IUPAC Name |
5-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPUWDXGIIXNTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464978 | |
| Record name | 4-Methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpyridazin-3(2H)-one | |
CAS RN |
33471-40-8 | |
| Record name | 4-Methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the hydrogen bonding pattern observed in 4-methylpyridazin-3(2H)-one?
A1: Unlike its isomers, which exist as monohydrates with extensive hydrogen bonding [], 4-methylpyridazin-3(2H)-one molecules form hydrogen-bonded dimers []. This suggests a difference in intermolecular interactions influenced by the position of the methyl group on the pyridazinone ring.
Q2: Is there any information available about the biological activity or applications of 4-methylpyridazin-3(2H)-one based on this research?
A2: The provided research focuses solely on the structural characterization of 4-methylpyridazin-3(2H)-one and its isomers []. It does not delve into its biological activity, applications, or other aspects like SAR, stability, toxicology, etc. Further research would be needed to explore these facets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




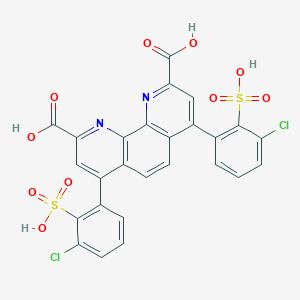



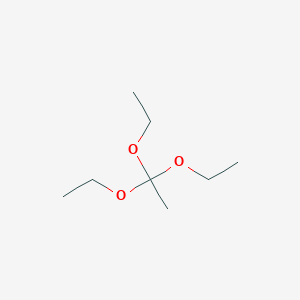

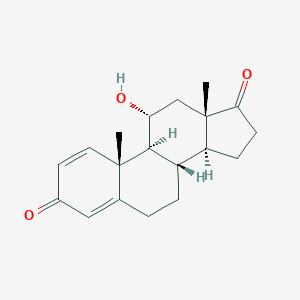
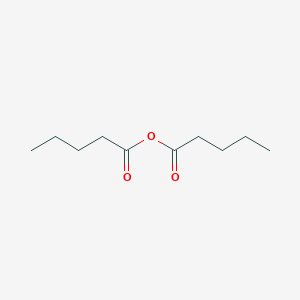


![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)

